molecular formula C8H4BrClF4O B13120594 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B13120594
M. Wt: 307.47 g/mol
InChI Key: FYFJRRRIMUEBPT-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethanol group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. The presence of these halogens imparts distinct chemical reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-bromo-5-chloro-2-fluorobenzene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol group, which imparts unique chemical properties such as increased acidity and hydrogen bonding capability. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C8H4BrClF4O

Molecular Weight

307.47 g/mol

IUPAC Name

1-(4-bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H4BrClF4O/c9-4-2-6(11)3(1-5(4)10)7(15)8(12,13)14/h1-2,7,15H

InChI Key

FYFJRRRIMUEBPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(C(F)(F)F)O

Origin of Product

United States

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